molecular formula C11H12N2OS B8325998 1-acetyl-2,3-dihydro-1H-indole-2-carbothioamide CAS No. 422572-48-3

1-acetyl-2,3-dihydro-1H-indole-2-carbothioamide

Cat. No. B8325998
M. Wt: 220.29 g/mol
InChI Key: DTJSKWVDDVMCKI-UHFFFAOYSA-N
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Patent
US07947713B2

Procedure details

A solution of 1-acetyl-2,3-dihydro-1H-indole-2-carbonitrile (0.00988 mol) and Triethylamine (0.0197 mol) in pyridine (50 ml) was treated with hydrogen sulfide (gas) at room temperature via a bubbler for 2 hours and the resultant saturated reaction mixture was closed and allowed to set for 16 hours. The reaction mixture was poured into 200 ml of an ice water slurry. A voluminous precipitate formed. The mixture was recooled in an ice bath and the precipitate was collected by suction filtration, washed with cold water, and air dried, yielding 1.62 g of 1-acetyl-2,3-dihydro-1H-indole-2-carbothioamide (intermediate 13, mp. 194-195° C.).
Quantity
0.00988 mol
Type
reactant
Reaction Step One
Quantity
0.0197 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:6][CH:5]1[C:13]#[N:14])(=[O:3])[CH3:2].C(N(CC)CC)C.[SH2:22]>N1C=CC=CC=1>[C:1]([N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:6][CH:5]1[C:13](=[S:22])[NH2:14])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0.00988 mol
Type
reactant
Smiles
C(C)(=O)N1C(CC2=CC=CC=C12)C#N
Name
Quantity
0.0197 mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S
Name
Quantity
50 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
ice water
Quantity
200 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resultant saturated reaction mixture was closed
CUSTOM
Type
CUSTOM
Details
A voluminous precipitate formed
CUSTOM
Type
CUSTOM
Details
The mixture was recooled in an ice bath
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by suction filtration
WASH
Type
WASH
Details
washed with cold water, and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(=O)N1C(CC2=CC=CC=C12)C(N)=S
Measurements
Type Value Analysis
AMOUNT: MASS 1.62 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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